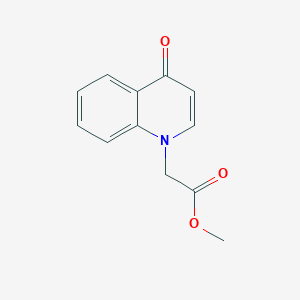

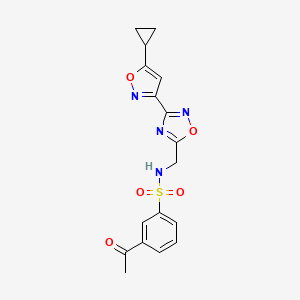

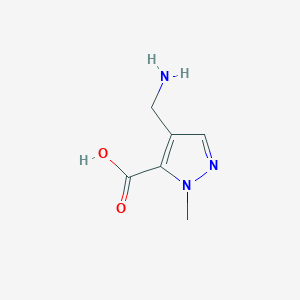

methyl (4-oxoquinolin-1(4H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . There are many specific synthetic methodologies that have been developed and reported for the production of quinoline antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis

Quinoline and its derivatives have been explored for their various chemical reactions. For example, the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive .Aplicaciones Científicas De Investigación

Benzodiazepine Receptor Binding

Related quinoline derivatives have been tested for their binding affinity to benzodiazepine receptors (BZR). These studies are significant for developing therapeutic agents that can modulate BZR activity, which is crucial in treating anxiety, insomnia, and epilepsy .

Synthetic Methodology

Quinoline derivatives are used in synthetic methodologies for creating carboxamides, which have various applications in medicinal chemistry, including as intermediates in drug synthesis .

Diuretic Agents

Hydroxy- and alkoxyanilides of quinoline carboxylic acids have been synthesized as potential diuretic agents. This suggests that similar quinoline compounds could be explored for their diuretic properties .

Mecanismo De Acción

Target of Action

Methyl 2-(4-oxoquinolin-1(4H)-yl)acetate, also known as (4-Oxo-4H-quinolin-1-yl)-acetic acid methyl ester, is a compound that has been synthesized as a potential diuretic agent . The primary targets of this compound are likely to be the renal cells, specifically those involved in the regulation of fluid balance and electrolyte homeostasis .

Mode of Action

It has been suggested that the compound interacts with its targets in the kidney, leading to an increased diuretic effect . This interaction may involve the inhibition or modulation of specific enzymes or transporters involved in the reabsorption of water and electrolytes, thereby increasing urine output .

Biochemical Pathways

The compound’s effect on the urinary function of the kidney suggests that it may influence several biochemical pathways related to fluid and electrolyte balance . These could include the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance, and the vasopressin pathway, which controls water reabsorption in the kidneys .

Pharmacokinetics

As a potential diuretic agent, its bioavailability and pharmacokinetic properties would be critical factors influencing its therapeutic efficacy .

Result of Action

The primary result of the action of Methyl 2-(4-oxoquinolin-1(4H)-yl)acetate is an increased diuretic effect, leading to increased urine output . This could potentially be used to treat conditions such as hypertension and edema, where reducing fluid volume can help alleviate symptoms .

Action Environment

The action, efficacy, and stability of Methyl 2-(4-oxoquinolin-1(4H)-yl)acetate could be influenced by various environmental factors. These could include the pH and composition of the urine, the presence of other medications, and individual patient factors such as renal function and hydration status .

Propiedades

IUPAC Name |

methyl 2-(4-oxoquinolin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)8-13-7-6-11(14)9-4-2-3-5-10(9)13/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDOWWOCDFMIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-oxoquinolin-1(4H)-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)

![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)